molecular formula C8H10N4O B14320571 3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile CAS No. 104422-48-2

3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile

Cat. No.: B14320571
CAS No.: 104422-48-2
M. Wt: 178.19 g/mol
InChI Key: JTKFGIAQBXOWGG-UHFFFAOYSA-N
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Description

3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrazine family This compound is characterized by the presence of an amino group at the 3-position, an ethoxymethyl group at the 6-position, and a carbonitrile group at the 2-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-2-chloropyrazine with ethoxymethyl chloride under basic conditions to introduce the ethoxymethyl group.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazine derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes and disrupt their normal function, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-6-(ethoxymethyl)pyrazine-2-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxymethyl group enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

104422-48-2

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

3-amino-6-(ethoxymethyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C8H10N4O/c1-2-13-5-6-4-11-8(10)7(3-9)12-6/h4H,2,5H2,1H3,(H2,10,11)

InChI Key

JTKFGIAQBXOWGG-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CN=C(C(=N1)C#N)N

Origin of Product

United States

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